molecular formula C21H24N2O3S B4179700 (4-Methyl-5-phenylthiophen-2-yl)[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone

(4-Methyl-5-phenylthiophen-2-yl)[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B4179700
M. Wt: 384.5 g/mol
InChI Key: IGXRTBWUUVBMNY-UHFFFAOYSA-N
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Description

(4-Methyl-5-phenylthiophen-2-yl)[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone is a complex organic compound that features a piperazine ring substituted with a thienylcarbonyl and a furanylcarbonyl group

Preparation Methods

The synthesis of (4-Methyl-5-phenylthiophen-2-yl)[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thienylcarbonyl intermediate: This involves the reaction of 4-methyl-5-phenyl-2-thiophene with a suitable carbonylating agent under controlled conditions.

    Formation of the furanylcarbonyl intermediate: This involves the reaction of tetrahydrofuran with a suitable carbonylating agent.

    Coupling reaction: The two intermediates are then coupled with piperazine under specific reaction conditions to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

(4-Methyl-5-phenylthiophen-2-yl)[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the piperazine ring.

Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Methyl-5-phenylthiophen-2-yl)[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4-Methyl-5-phenylthiophen-2-yl)[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

(4-Methyl-5-phenylthiophen-2-yl)[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone can be compared with similar compounds such as:

  • 1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)morpholine
  • 1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)pyrrolidine

These compounds share similar structural features but differ in the heterocyclic ring, which can lead to differences in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of substituents and the resulting properties.

Properties

IUPAC Name

[4-(4-methyl-5-phenylthiophene-2-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-15-14-18(27-19(15)16-6-3-2-4-7-16)21(25)23-11-9-22(10-12-23)20(24)17-8-5-13-26-17/h2-4,6-7,14,17H,5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXRTBWUUVBMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)N2CCN(CC2)C(=O)C3CCCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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